molecular formula C12H12F2O4 B15091362 Ethyl 3-(2-(difluoromethoxy)phenyl)-3-oxopropanoate

Ethyl 3-(2-(difluoromethoxy)phenyl)-3-oxopropanoate

Cat. No.: B15091362
M. Wt: 258.22 g/mol
InChI Key: GFIVDKXNAUEDPP-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(difluoromethoxy)phenyl)-3-oxopropanoate is an organic compound that features a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethyl ester and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-(difluoromethoxy)phenyl)-3-oxopropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(difluoromethoxy)benzene and ethyl acetoacetate.

    Reaction Conditions: The key step involves the formation of the ester linkage through a nucleophilic substitution reaction. This can be achieved by reacting 2-(difluoromethoxy)benzene with ethyl acetoacetate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) under reflux conditions.

    Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(difluoromethoxy)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 3-(2-(difluoromethoxy)phenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules that target specific biological pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(difluoromethoxy)phenyl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity through interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-(trifluoromethoxy)phenyl)-3-oxopropanoate
  • Ethyl 3-(2-(methoxy)phenyl)-3-oxopropanoate
  • Ethyl 3-(2-(fluoromethoxy)phenyl)-3-oxopropanoate

Uniqueness

Ethyl 3-(2-(difluoromethoxy)phenyl)-3-oxopropanoate is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in the design of bioactive molecules with improved pharmacokinetic profiles.

Properties

Molecular Formula

C12H12F2O4

Molecular Weight

258.22 g/mol

IUPAC Name

ethyl 3-[2-(difluoromethoxy)phenyl]-3-oxopropanoate

InChI

InChI=1S/C12H12F2O4/c1-2-17-11(16)7-9(15)8-5-3-4-6-10(8)18-12(13)14/h3-6,12H,2,7H2,1H3

InChI Key

GFIVDKXNAUEDPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC=C1OC(F)F

Origin of Product

United States

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